N-Benzyl-bis(2-chloroethyl)amine hydrochloride
CAS No.: 10429-82-0
Cat. No.: VC21011801
Molecular Formula: C11H16Cl3N
Molecular Weight: 268.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10429-82-0 |
|---|---|
| Molecular Formula | C11H16Cl3N |
| Molecular Weight | 268.6 g/mol |
| IUPAC Name | N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
| Standard InChI Key | AZRWNJFEUSHORT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(CCCl)CCCl.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C[NH+](CCCl)CCCl.[Cl-] |
Introduction
Chemical Identity and Structure
Basic Identification
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a tertiary amine hydrochloride salt with the CAS registry number 10429-82-0. It is also cataloged in chemical databases with the European Community (EC) Number 818-737-9 . The compound appears in scientific literature under several alternative names including N,N-bis(2-chloroethyl)benzylamine hydrochloride, benzylbis(2-chloroethyl)amine hydrochloride, and occasionally by the name Embitol . The compound has a distinct molecular structure featuring a benzyl group and two chloroethyl chains attached to a central nitrogen atom, with the amine existing as a hydrochloride salt.
Molecular Characteristics
The molecular formula of N-Benzyl-bis(2-chloroethyl)amine hydrochloride is C₁₁H₁₆Cl₃N, with a precise molecular weight of 268.61 g/mol . From a structural perspective, the compound contains a tertiary amine center bonded to both a benzyl group and two chloroethyl chains, with the nitrogen protonated to form the hydrochloride salt. This structural arrangement contributes to its specific chemical behavior and reactivity patterns that make it valuable in certain research applications.
Physical and Chemical Properties
Physical Characteristics
N-Benzyl-bis(2-chloroethyl)amine hydrochloride presents as a solid at room temperature with an off-white to pale beige coloration . The compound exhibits a crystalline powder form in its pure state. The melting point range has been experimentally determined to be between 134-136°C, providing a useful identification parameter for quality control purposes . Understanding these physical characteristics is essential for researchers working with this compound to ensure proper identification and handling.
Solubility Profile
The compound demonstrates varying degrees of solubility in different organic solvents, which is an important consideration for experimental design and formulation development. Table 1 summarizes the solubility characteristics of N-Benzyl-bis(2-chloroethyl)amine hydrochloride in common laboratory solvents.
| Solvent | Solubility |
|---|---|
| Chloroform | Sparingly soluble |
| DMSO | Sparingly soluble |
| Methanol | Slightly soluble |
Table 1: Solubility profile of N-Benzyl-bis(2-chloroethyl)amine hydrochloride in common laboratory solvents
This limited solubility profile has implications for laboratory handling and experimental design, often necessitating careful selection of solvent systems when working with this compound.
Chemical Stability
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is classified as hygroscopic, meaning it readily absorbs moisture from the surrounding environment . This hygroscopic nature necessitates special handling and storage considerations to maintain the compound's integrity and prevent decomposition. The presence of the chloroethyl groups also suggests potential reactivity toward nucleophiles, which may be relevant to both its storage requirements and its biological or chemical applications.
Applications and Research Uses
Pharmaceutical Research
The primary documented application for N-Benzyl-bis(2-chloroethyl)amine hydrochloride is in the preparation of RSV F protein inhibitors . Respiratory syncytial virus (RSV) is a significant pathogen that causes respiratory tract infections, particularly in infants and immunocompromised individuals. The compound's role as a precursor in synthesizing inhibitors targeting the RSV fusion (F) protein suggests its importance in antiviral drug development research. The specific structural features of this compound, particularly the nitrogen-linked chloroethyl groups, likely contribute to its utility in creating molecules with desired pharmacological properties.
Chemical Research
| GHS Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye damage/eye irritation |
| H335 | May cause respiratory tract irritation |
Table 2: GHS Hazard Statements for N-Benzyl-bis(2-chloroethyl)amine hydrochloride
The compound carries the signal word "Warning" and is represented with the GHS07 pictogram, which indicates an irritant classification . These hazard classifications emphasize the need for proper protective measures when handling this chemical in laboratory settings.
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